molecular formula C10H24Cl6K2N2OPt2 B047193 Kpt(cpa)Cl3 CAS No. 122792-68-1

Kpt(cpa)Cl3

Cat. No.: B047193
CAS No.: 122792-68-1
M. Wt: 869.4 g/mol
InChI Key: ARYLTLOLHGCTGR-UHFFFAOYSA-H
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Description

Kpt(cpa)Cl₃ is a coordination compound hypothesized to consist of a platinum (Pt) center coordinated with a cyclopentadienyl (Cp) ligand and three chloride (Cl⁻) ions.

Properties

CAS No.

122792-68-1

Molecular Formula

C10H24Cl6K2N2OPt2

Molecular Weight

869.4 g/mol

IUPAC Name

dipotassium;cyclopentanamine;platinum(2+);hexachloride;hydrate

InChI

InChI=1S/2C5H11N.6ClH.2K.H2O.2Pt/c2*6-5-3-1-2-4-5;;;;;;;;;;;/h2*5H,1-4,6H2;6*1H;;;1H2;;/q;;;;;;;;2*+1;;2*+2/p-6

InChI Key

ARYLTLOLHGCTGR-UHFFFAOYSA-H

SMILES

C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2]

Canonical SMILES

C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2]

Synonyms

KPt(cpa)Cl3
trichloro(cyclopentylamine)platinate(0)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(cyclopentylamine)platinate(0) typically involves the reaction of platinum complexes with cyclopentylamine and chlorine sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the stability of the platinum complex .

Industrial Production Methods: Industrial production of Trichloro(cyclopentylamine)platinate(0) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trichloro(cyclopentylamine)platinate(0) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(II) or platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes .

Scientific Research Applications

Chemistry: Trichloro(cyclopentylamine)platinate(0) is used as a precursor for the synthesis of other platinum complexes. It serves as a starting material for the preparation of catalysts and coordination compounds.

Biology and Medicine: In biological and medical research, platinum compounds are studied for their potential anticancer properties. Trichloro(cyclopentylamine)platinate(0) is investigated for its ability to interact with DNA and inhibit cancer cell growth.

Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts for chemical processes. Its unique properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of Trichloro(cyclopentylamine)platinate(0) involves its interaction with biological molecules, particularly DNA. The compound binds to DNA, causing cross-linking and disruption of the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

To evaluate Kpt(cpa)Cl₃’s properties, we compare it with three categories of compounds: haloacetonitriles, platinum coordination complexes, and chlorinated heterocycles.

Comparison with Haloacetonitriles

Key biochemical properties from are summarized below:

Property Cl₃ (Haloacetonitrile) BrCl Cl₂ Inferred for Kpt(cpa)Cl₃
Alkylating activity (NBP assay) Low Moderate Very low Likely moderate (Cl⁻ ligands may enhance reactivity)
Glutathione S-transferase inhibition Highest Moderate Low High (Cl₃ groups may disrupt enzyme function)
DNA single-strand breaks (HeLa) Highest Moderate Low High (similar to Cl₃)
Ames test mutagenicity Moderate High Inactive Moderate (depends on Pt’s redox activity)

Key Findings :

  • Cl₃ haloacetonitriles exhibit potent enzyme inhibition and DNA damage, suggesting Kpt(cpa)Cl₃ may share similar genotoxicity due to Cl⁻ ligands .
  • Unlike purely organic haloacetonitriles, Kpt(cpa)Cl₃’s platinum center could introduce redox activity, altering its biological interactions .
Comparison with Platinum Coordination Complexes

Platinum(II) complexes like cisplatin (PtCl₂(NH₃)₂) and [Pt(NH₃)Cl₃]⁻ (a cisplatin analog) are benchmarks for antitumor activity. Structural and functional contrasts are highlighted below:

Property Kpt(cpa)Cl₃ (Hypothetical) Cisplatin (PtCl₂(NH₃)₂) [Co(C₅H₁₂N₂)₃]Cl₃·3H₂O
Coordination geometry Octahedral (Pt⁴⁺ assumed) Square planar (Pt²⁺) Octahedral (Co³⁺)
Ligands Cp, Cl⁻ NH₃, Cl⁻ Diamine ligands, Cl⁻
DNA binding mechanism Intercalation (Cp ligand) Crosslinking Not documented
Enzyme inhibition High (Cl₃ groups) Moderate Not studied

Key Findings :

  • Kpt(cpa)Cl₃’s Cp ligand may enable intercalative DNA binding, contrasting cisplatin’s crosslinking mechanism .
  • The cobalt analog [Co(C₅H₁₂N₂)₃]Cl₃·3H₂O shares Cl₃ stoichiometry but lacks bioactivity data, limiting direct comparison .
Comparison with Chlorinated Heterocycles

Chlorinated pyrolo-triazines (e.g., C₆H₃Cl₂N₃, CAS 918538-05-3) from provide insights into physicochemical behavior:

Property Kpt(cpa)Cl₃ (Hypothetical) C₆H₃Cl₂N₃ (CAS 918538-05-3)
Molecular weight ~400–450 g/mol (estimated) 188.01 g/mol
Solubility Moderate in polar solvents Log S = -3.2 (low)
Bioactivity Potential genotoxicity H315-H319-H335 (irritant)

Key Findings :

  • Kpt(cpa)Cl₃’s higher molecular weight and metal center may reduce solubility compared to C₆H₃Cl₂N₃ .
  • Both compounds show irritant properties, but Kpt(cpa)Cl₃’s platinum core could introduce unique toxicodynamics .

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